

Technical Guide: Physicochemical Properties of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

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Compound of Interest

Compound Name: 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B577689

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid** (CAS No. 1256355-84-6). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents available data alongside comparative information for structurally related compounds, namely the parent compound phenylboronic acid and the isomeric 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. Furthermore, this guide details standardized experimental protocols for the determination of key physicochemical parameters and illustrates relevant chemical and biological pathways involving boronic acids.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are versatile synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The physicochemical properties of boronic acids, such as their acidity (pKa), solubility,

and melting point, are critical determinants of their reactivity, formulation, and biological activity.

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a substituted arylboronic acid with potential applications in organic synthesis and drug discovery. Understanding its fundamental properties is essential for its effective utilization in research and development.

Physicochemical Properties

Direct experimental data for **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid** is not extensively reported. Therefore, a comparative summary of its known identifiers and the properties of related compounds is provided below.

Table 1: Identifiers for **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid**

Property	Value
CAS Number	1256355-84-6
Molecular Formula	C ₁₃ H ₁₁ BCl ₂ O ₃
Molecular Weight	296.94 g/mol

Table 2: Comparative Physicochemical Data

Property	2-(3,4-Dichlorophenylmethoxy)phenylboronic acid	Phenylboronic acid[1][2]	4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
CAS Number	1256355-84-6	98-80-6	1256355-75-5
Melting Point (°C)	Data not available	216 - 219[1]	216 - 219
pKa	Data not available	8.83[1]	Data not available
Aqueous Solubility	Data not available	10 g/L (20 °C)[1]	Data not available
Solubility in Organic Solvents	Data not available	Soluble in diethyl ether, ethanol[1]	Soluble in DMSO, dichloromethane

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of boronic acids are presented below. These are generalized protocols that can be adapted for the specific analysis of **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

- Finely powder a small amount of the dry sample using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-20 °C per minute to quickly determine an approximate melting range.
- Allow the apparatus to cool.
- Using a fresh sample, repeat the measurement with a slower heating rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.^{[3][4]}

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the boronic acid.

Apparatus: Potentiometer with a pH electrode, burette, stirrer, titration vessel.

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Accurately weigh a sample of the boronic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). A typical concentration is around 1 mM.
- Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
- Place the solution in the titration vessel, immerse the pH electrode, and start stirring.
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
- Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration or centrifugation equipment, analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

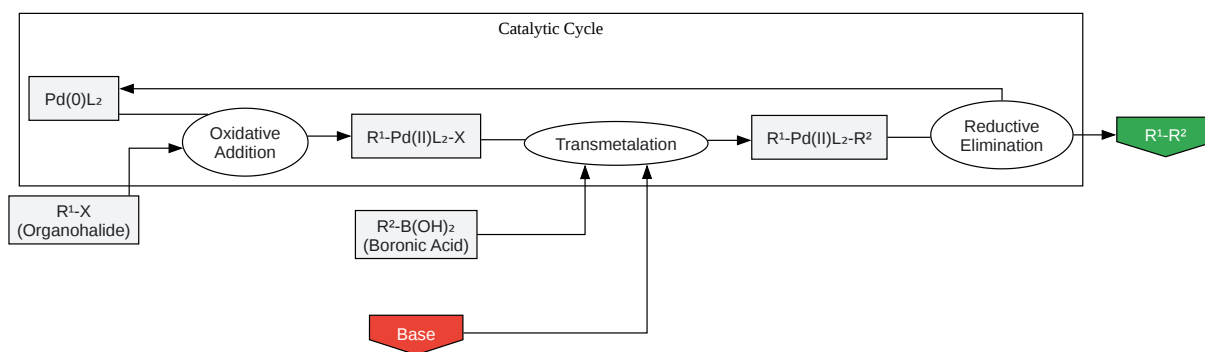
- Add an excess amount of the solid compound to a series of flasks containing the desired solvent (e.g., water, buffers of different pH). The presence of undissolved solid is crucial.
- Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

- Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspensions to settle.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 μm) or by centrifugation.
- Dilute the clear supernatant with a suitable solvent.
- Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.
- The solubility is reported as the mean concentration from replicate experiments.

Visualizations

Suzuki-Miyaura Coupling Reaction

Phenylboronic acids are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.

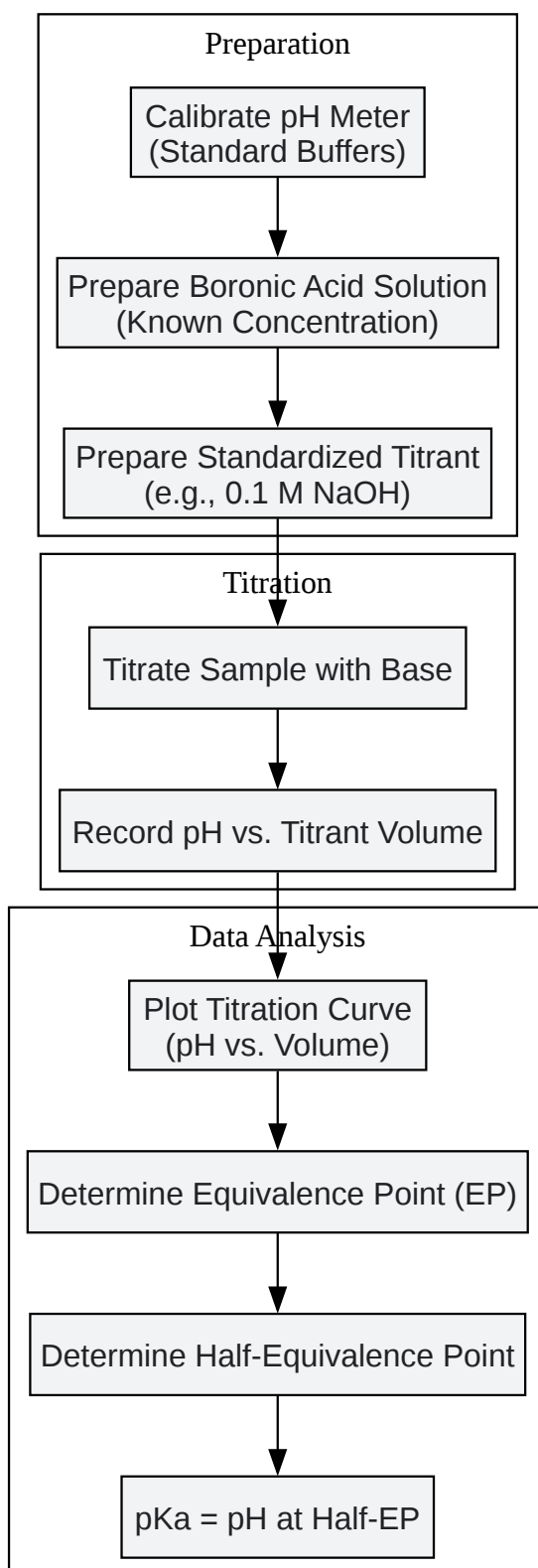


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for pKa Determination

The following diagram illustrates the logical steps involved in determining the pKa of a boronic acid using potentiometric titration.

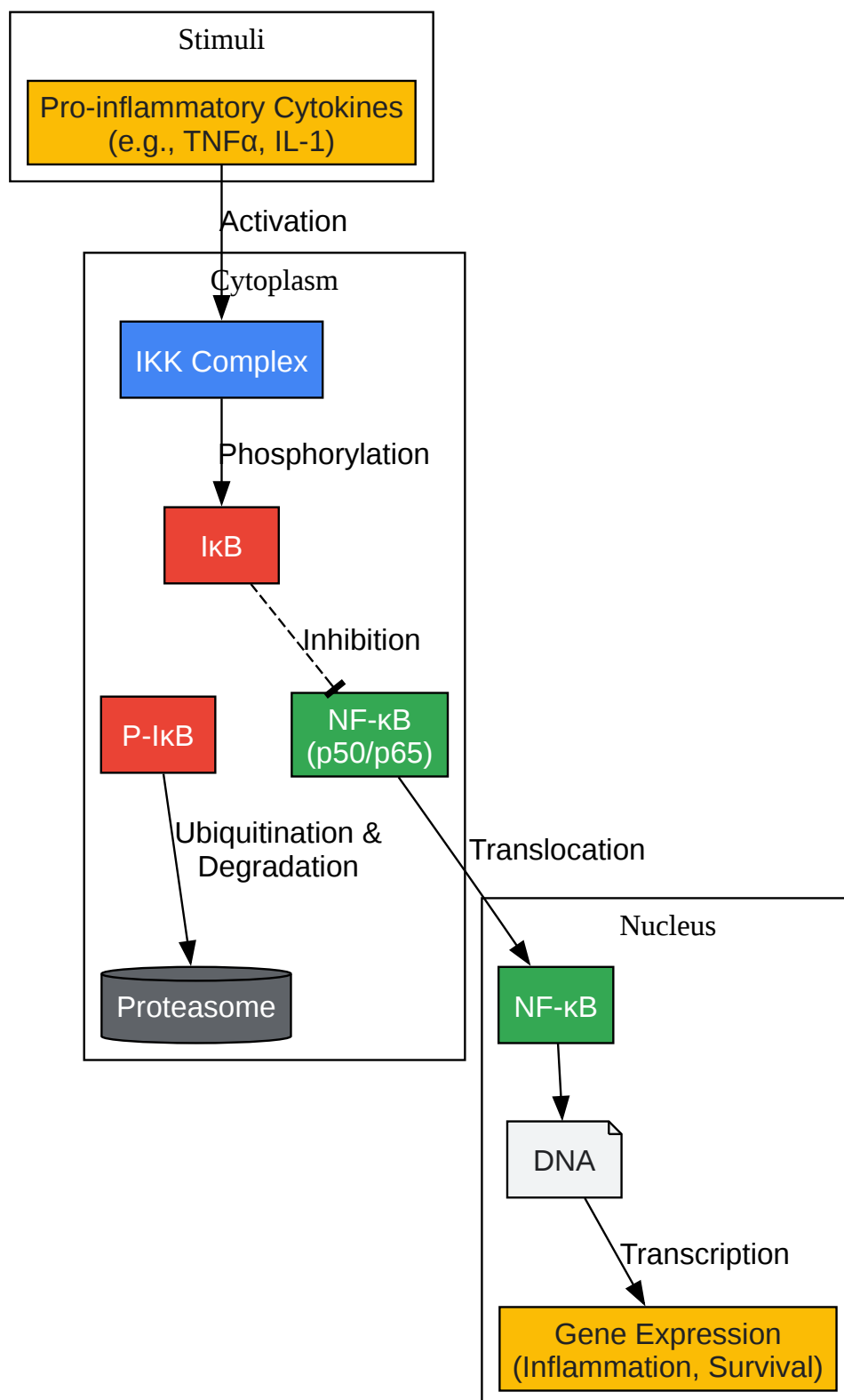


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Caption: Workflow for pKa determination by potentiometric titration.

NF- κ B Signaling Pathway

Some boronic acid-containing molecules, such as the proteasome inhibitor bortezomib, are known to interfere with cellular signaling pathways like the NF- κ B pathway, which is crucial in inflammation and cell survival.



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Caption: Simplified canonical NF- κ B signaling pathway.

Conclusion

While specific experimental data for **2-(3,4-Dichlorophenylmethoxy)phenylboronic acid** remains scarce in the public domain, this guide provides a framework for its characterization. By utilizing the comparative data from related compounds and applying the standardized experimental protocols outlined herein, researchers can effectively determine its physicochemical properties. The versatility of the boronic acid functional group, highlighted by its role in the Suzuki-Miyaura coupling, underscores the importance of such characterization for the advancement of synthetic and medicinal chemistry.

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